molecular formula C14H18Cl2N2O3 B4333870 2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE

2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE

Cat. No.: B4333870
M. Wt: 333.2 g/mol
InChI Key: WXKXYGQZKWEWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique structure, which includes a phenylene core substituted with hydroxy, dimethyl, and chloroacetamide groups

Properties

IUPAC Name

2-chloro-N-[[5-[[(2-chloroacetyl)amino]methyl]-3-hydroxy-2,4-dimethylphenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-8-10(6-17-12(19)4-15)3-11(9(2)14(8)21)7-18-13(20)5-16/h3,21H,4-7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKXYGQZKWEWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves the following steps:

    Starting Materials: The synthesis begins with 5-hydroxy-4,6-dimethyl-1,3-phenylenediamine.

    Reaction with Chloroacetyl Chloride: The diamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the bis-chloroacetamide derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Condensation Reactions: The compound can form imines or hydrazones through condensation with amines or hydrazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted amides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-chloroacetamide) derivatives: Compounds with similar chloroacetamide groups but different aromatic cores.

    Hydroxy-substituted aromatic amides: Compounds with hydroxy groups on the aromatic ring but different amide substituents.

Uniqueness

N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and chloroacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.